molecular formula C19H22BrN3O B2414297 N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 763125-97-9

N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Número de catálogo: B2414297
Número CAS: 763125-97-9
Peso molecular: 388.309
Clave InChI: WRCFKAYITWJXHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H22BrN3O and its molecular weight is 388.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20BrN3O
  • Molecular Weight : 368.27 g/mol

This compound is characterized by the presence of a brominated aromatic ring and a piperazine moiety, which are known to influence its pharmacological properties.

Anticonvulsant Activity

Research has shown that derivatives of this compound exhibit significant anticonvulsant activity. A study evaluated various analogs for their efficacy in animal models of epilepsy. The results indicated that compounds with higher lipophilicity demonstrated improved activity, particularly at specific time points post-administration.

Table 1: Anticonvulsant Activity of Derivatives

CompoundLipophilicity (Clog P)Efficacy (Time Point)Comparison to Phenytoin
14High4 hWeaker
16High4 hWeaker
24Low0.5 hWeaker

The study concluded that while these compounds showed some anticonvulsant properties, they were less effective compared to standard treatments like phenytoin .

Anticancer Activity

Additionally, this compound has been investigated for its anticancer potential. A review highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Efficacy Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF71.88Apoptosis
A54926Cell Cycle Arrest

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of multiple derivatives based on the core structure of this compound. The derivatives were tested for their biological activities, leading to the identification of several promising candidates with enhanced efficacy against specific targets.

Key Findings:

  • Structure-Activity Relationship (SAR) : Modifications to the piperazine moiety significantly affected the biological activity. For instance, substituting phenylpiperazine with benzylpiperazine reduced anticonvulsant activity.
  • Cytotoxicity Profiles : The cytotoxicity was assessed using standard assays, with results indicating that certain derivatives had significantly lower IC50 values compared to others, suggesting higher potency against cancer cell lines.
  • Mechanistic Insights : Further investigations into the mechanistic pathways revealed that some compounds induced oxidative stress in cancer cells, leading to increased apoptosis rates .

Propiedades

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c1-15-13-16(20)7-8-18(15)21-19(24)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCFKAYITWJXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763125-97-9
Record name N-(4-BROMO-2-METHYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.